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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Phase I clinical trial results for

GSK461364, a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1). The

data presented here is primarily derived from the study conducted by Olmos et al., titled "Phase

I Study of GSK461364, a Specific and Competitive Polo-like Kinase 1 Inhibitor, in Patients with

Advanced Solid Malignancies."[1][2][3]

Introduction
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a critical role in the regulation of

the cell cycle, particularly during mitosis.[4][5][6][7] Its overexpression has been documented in

a wide range of human cancers and is often associated with poor prognosis, making it an

attractive target for anticancer therapy.[4][8] GSK461364 is a small molecule inhibitor designed

to target Plk1, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.[9][10]

[11] This document summarizes the key findings from the first-in-human, open-label, dose-

escalation Phase I clinical trial of GSK461364 (NCT00536835) in patients with advanced solid

malignancies.[1][12]

Quantitative Data Summary
The Phase I trial evaluated two intravenous dosing schedules of GSK461364 to determine the

maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and

pharmacodynamics.[1][2][3]
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Patient Demographics and Disposition
A total of 40 patients with advanced solid malignancies were enrolled in the study.[1][2][3]

Characteristic Value

Total Patients Enrolled 40

Schedule A (once weekly) 23

Schedule B (twice weekly) 17

Pharmacokinetic Parameters
Pharmacokinetic analysis revealed that GSK461364 exposure, as measured by AUC and

Cmax, increased proportionally with the dose. The plasma concentrations declined bi-

exponentially following infusion.[13]

Parameter Value

Half-life (t1/2) 9 to 13 hours[1][2][3]

AUC and Cmax Proportional to dose[1][2][3]

Detailed pharmacokinetic data for each dose cohort in Schedule A and B can be found in the

original publication.

Safety and Tolerability: Dose-Limiting Toxicities
The MTD was determined based on the occurrence of DLTs.
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Schedule Dose Level DLTs Observed

A 300 mg

Grade 4 neutropenia and/or

Grade 3-4 thrombocytopenia

(2 of 7 patients)[1][2][3]

A 225 mg

Grade 4 neutropenia and/or

Grade 3-4 thrombocytopenia

(1 of 8 patients)[1][2][3]

B 100 mg

Grade 4 pulmonary emboli and

Grade 4 neutropenia (at ≥ 7

days)[1][2][3]

The recommended Phase II dose was established at 225 mg administered intravenously on

Schedule A.[1][2][3]

Most Common Grade 3-4 Drug-Related Adverse Events
Myelosuppression and venous thrombotic emboli (VTE) were the most frequently observed

severe adverse events.

Adverse Event Frequency

Venous Thrombotic Emboli (VTE) 20%[1][2][3]

Myelosuppression Common

Preliminary Efficacy
While no objective responses were observed, a notable proportion of patients experienced

disease stabilization.

Response Percentage of Patients Details

Prolonged Stable Disease

(>16 weeks)
15% (6 patients)

Including 4 patients with

esophageal cancer[1][2][3]
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Patients with prolonged stable disease were found to have greater expression of Ki-67,

phosphorylated histone H3 (pHH3), and Plk1 in archived tumor biopsies.[1][13]

Experimental Protocols
Study Design and Dosing
The Phase I study was a dose-escalation trial with two schedules:

Schedule A: GSK461364 administered intravenously on Days 1, 8, and 15 of a 28-day cycle.

[1][2][3]

Schedule B: GSK461364 administered intravenously on Days 1, 2, 8, 9, 15, and 16 of a 28-

day cycle.[1][2][3]

GSK461364 was administered as a 4-hour intravenous infusion.[12]

Pharmacokinetic Analysis
Plasma samples were collected at specified time points during the treatment cycles. The

concentration of GSK461364 in plasma was determined using a validated method of liquid-

liquid extraction followed by high-performance liquid chromatography tandem mass

spectroscopy.[13] Pharmacokinetic parameters were calculated using noncompartmental

analysis.[13]

Pharmacodynamic Assessments
Pharmacodynamic markers were evaluated in both circulating tumor cells (CTCs) and archival

tumor tissue to assess the biological activity of GSK461364.

Circulating Tumor Cells: CTCs were isolated from peripheral blood samples. The expression

of phosphorylated histone H3 (pHH3), a marker of mitotic arrest, was assessed in these

cells. An increase in pHH3-positive CTCs was observed following drug administration,

indicating target engagement.[1][13]

Tumor Biopsies: Immunohistochemistry (IHC) was performed on archival tumor tissue to

evaluate the expression of Plk1, the proliferation marker Ki-67, and the mitotic marker pHH3.

[1][13]
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Visualizations
Signaling Pathway of Plk1 Inhibition by GSK461364
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Caption: Mechanism of action of GSK461364, leading to mitotic arrest and apoptosis.

Experimental Workflow of the Phase I Trial
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Caption: Overview of the experimental workflow for the GSK461364 Phase I clinical trial.
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Conclusion
The Phase I clinical trial of GSK461364 established a manageable safety profile and

determined a recommended Phase II dose of 225 mg on a once-weekly schedule. The primary

dose-limiting toxicities were hematological. A notable incidence of venous thrombotic events

suggests that prophylactic anticoagulation should be considered in future studies.

Pharmacodynamic data confirmed on-target activity of GSK461364, and preliminary signs of

antitumor activity were observed in the form of prolonged stable disease in a subset of patients.

These findings support the further clinical development of GSK461364 for the treatment of

advanced solid malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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